molecular formula C13H14N2O3 B2853505 N-[Cyano-(2,4-dimethoxyphenyl)methyl]prop-2-enamide CAS No. 2411305-41-2

N-[Cyano-(2,4-dimethoxyphenyl)methyl]prop-2-enamide

Cat. No. B2853505
CAS RN: 2411305-41-2
M. Wt: 246.266
InChI Key: XOMIQYVYLFOVFT-UHFFFAOYSA-N
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Description

“N-[Cyano-(2,4-dimethoxyphenyl)methyl]prop-2-enamide” is a chemical compound . It is a pearl white powder with a savoury aroma .


Synthesis Analysis

The synthesis of similar compounds has been achieved under mild conditions by amine-mediated demethylation of the precursor . The methoxyl group adjacent to a nitro group gets demethylated under nucleophilic attack .


Molecular Structure Analysis

The molecular structure of similar compounds has been characterized by 1H and 13C NMR spectrum . The molecular formula is C20H21NO5 and the molecular weight is 355.39 .


Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For instance, analogues of ethyl 2-cyano-3-(3, 4-dimethoxy-5-nitrophenyl) prop-2-enoate wherein a methoxyl group is not adjacent to a NO2 group are unaffected and phenolic derivatives yield the amine salts .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-[Cyano-(2,4-dimethoxyphenyl)methyl]prop-2-enamide” include a molecular weight of 355.39 and a chemical formula of C20H21NO5 . It is practically insoluble or insoluble .

Mechanism of Action

The mechanism of action of similar compounds has been studied. For instance, compounds like Entacapone have been developed to inhibit the enzyme COMT and increase the bioavailability of L-DOPA .

Future Directions

The development of efficient and safe taste-enhancing compounds is important to reduce sodium intake, while maintaining food palatability . Therefore, compounds like “N-[Cyano-(2,4-dimethoxyphenyl)methyl]prop-2-enamide” could potentially be used as novel taste enhancers .

properties

IUPAC Name

N-[cyano-(2,4-dimethoxyphenyl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-4-13(16)15-11(8-14)10-6-5-9(17-2)7-12(10)18-3/h4-7,11H,1H2,2-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOMIQYVYLFOVFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(C#N)NC(=O)C=C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[cyano(2,4-dimethoxyphenyl)methyl]prop-2-enamide

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